1,1'-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine)
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Overview
Description
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) is a compound that belongs to the class of frustrated Lewis pairs (FLPs). This compound is notable for its ability to activate small molecules such as hydrogen, making it a valuable tool in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a chloroborane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of inert atmospheres and specific solvents to maintain the stability of the reactants and products .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes would also incorporate safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) undergoes various types of chemical reactions, including:
Hydrogen Activation: This compound can reversibly activate hydrogen molecules, forming zwitterionic products.
Substitution Reactions: It can participate in substitution reactions where the chloroborane moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrogen Activation: Typically carried out at room temperature in the presence of hydrogen gas.
Substitution Reactions: These reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
Hydrogen Activation: The major product is a zwitterionic species formed by the addition of hydrogen to the FLP system.
Substitution Reactions: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) has several applications in scientific research:
Chemistry: Used as a catalyst in hydrogenation reactions and other transformations involving small molecule activation.
Medicine: Investigated for its role in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the production of fine chemicals and materials that require precise control over molecular activation and transformation.
Mechanism of Action
The mechanism of action of 1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) involves the interaction between the boron and nitrogen atoms in the compound, creating a frustrated Lewis pair. This unique arrangement allows the compound to activate small molecules such as hydrogen by forming a zwitterionic intermediate. The molecular targets and pathways involved include the reversible formation and dissociation of hydrogen bonds, which are crucial for its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-tetramethyl-1-oxidaneyl)piperidin-4-yl: Another compound containing the 2,2,6,6-tetramethylpiperidine moiety, used in similar catalytic applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yloxy): A stable nitroxyl radical used in oxidation reactions.
Uniqueness
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) is unique due to its ability to form a frustrated Lewis pair, which allows it to activate small molecules like hydrogen efficiently. This property distinguishes it from other similar compounds that may not exhibit the same level of reactivity or versatility in catalytic applications .
Properties
CAS No. |
91923-16-9 |
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Molecular Formula |
C18H36BClN2 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
chloro-bis(2,2,6,6-tetramethylpiperidin-1-yl)borane |
InChI |
InChI=1S/C18H36BClN2/c1-15(2)11-9-12-16(3,4)21(15)19(20)22-17(5,6)13-10-14-18(22,7)8/h9-14H2,1-8H3 |
InChI Key |
SIDRZCGWPAZSCZ-UHFFFAOYSA-N |
Canonical SMILES |
B(N1C(CCCC1(C)C)(C)C)(N2C(CCCC2(C)C)(C)C)Cl |
Origin of Product |
United States |
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